molecular formula C6H8F2O3 B12122384 2-(Tetrahydrofuran-2-yl)-2,2-difluoroacetic acid CAS No. 170884-47-6

2-(Tetrahydrofuran-2-yl)-2,2-difluoroacetic acid

Cat. No.: B12122384
CAS No.: 170884-47-6
M. Wt: 166.12 g/mol
InChI Key: XNHRBXIYSXVOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(tetrahydrofuran-2-yl)acetic acid is an organic compound with the molecular formula C6H8F2O3 It is characterized by the presence of a tetrahydrofuran ring substituted with a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(tetrahydrofuran-2-yl)acetic acid typically involves the following steps:

    Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes or by the acid-catalyzed dehydration of 1,4-butanediol.

    Introduction of Difluoroacetic Acid Moiety: The difluoroacetic acid group can be introduced via the reaction of tetrahydrofuran with difluoroacetic anhydride or difluoroacetyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the difluoroacetic acid moiety, potentially converting it to difluoroethanol derivatives.

    Substitution: The difluoroacetic acid group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of difluoroethanol derivatives.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

2,2-Difluoro-2-(tetrahydrofuran-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(tetrahydrofuran-2-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

    2,2-Difluoroacetic acid: Lacks the tetrahydrofuran ring, making it less complex and potentially less versatile.

    Tetrahydrofuran-2-carboxylic acid: Lacks the difluoroacetic acid moiety, resulting in different chemical properties and reactivity.

Uniqueness: 2,2-Difluoro-2-(tetrahydrofuran-2-yl)acetic acid is unique due to the combination of a tetrahydrofuran ring and a difluoroacetic acid group. This dual functionality provides a versatile platform for chemical modifications and applications in various fields.

Properties

CAS No.

170884-47-6

Molecular Formula

C6H8F2O3

Molecular Weight

166.12 g/mol

IUPAC Name

2,2-difluoro-2-(oxolan-2-yl)acetic acid

InChI

InChI=1S/C6H8F2O3/c7-6(8,5(9)10)4-2-1-3-11-4/h4H,1-3H2,(H,9,10)

InChI Key

XNHRBXIYSXVOGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(C(=O)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.